Aderbasib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Research

Specific Scientific Field: The specific scientific field for this application is Cancer Research, particularly in the context of tumor cell proliferation .

Summary of the Application: Aderbasib (codenamed INCB7839) is a sheddase inhibitor that may suppress tumor cell proliferation . It acts on multiple receptor classes and subclasses and is observed to regulate the tumor necrosis factor of cancer cells .

Results or Outcomes: Aderbasib was tested in HER2+ breast cancer phase I/II trials in combination with trastuzumab . Despite promising initial results and evidence that Aderbasib blocks HER2 shedding, the trial failed and development was discontinued . Aderbasib is currently being tested in combination with rituximab for diffuse large b cell non-hodgkin lymphoma .

Application in Antiviral Research

Specific Scientific Field: The specific scientific field for this application is Antiviral Research .

Summary of the Application: Aderbasib has been found to show an antiviral effect against Classical Swine Fever Virus (CSFV) pseudovirus in PK15 cells .

Methods of Application or Experimental Procedures: Aderbasib works by inhibiting the interaction between ADAM17 and sE2-Fc. As the concentration of the compound increases, the binding of sE2-Fc decreases, and at 100 μM, almost no binding is detected in trypsinized PK15 cells .

Results or Outcomes: Aderbasib (100-1000 μM; pretreatment 0.5 hours) showed antiviral activity against CSFV pseudovirus in PK15 cells at concentrations of 100 μM and 1 mM .

Application in Glioma Research

Specific Scientific Field: The specific scientific field for this application is Glioma Research .

Summary of the Application: Aderbasib has been found to block the growth of gliomas, a type of tumor that occurs in the brain and spinal cord .

Methods of Application or Experimental Procedures: Aderbasib was administered intraperitoneally at a dose of 50 mg/kg, 5 days per week, beginning four weeks after the establishment of SU-pcGBM2 NSG mice xenografts .

Results or Outcomes: Aderbasib robustly inhibited the growth of pediatric glioblastoma orthotopic xenografts .

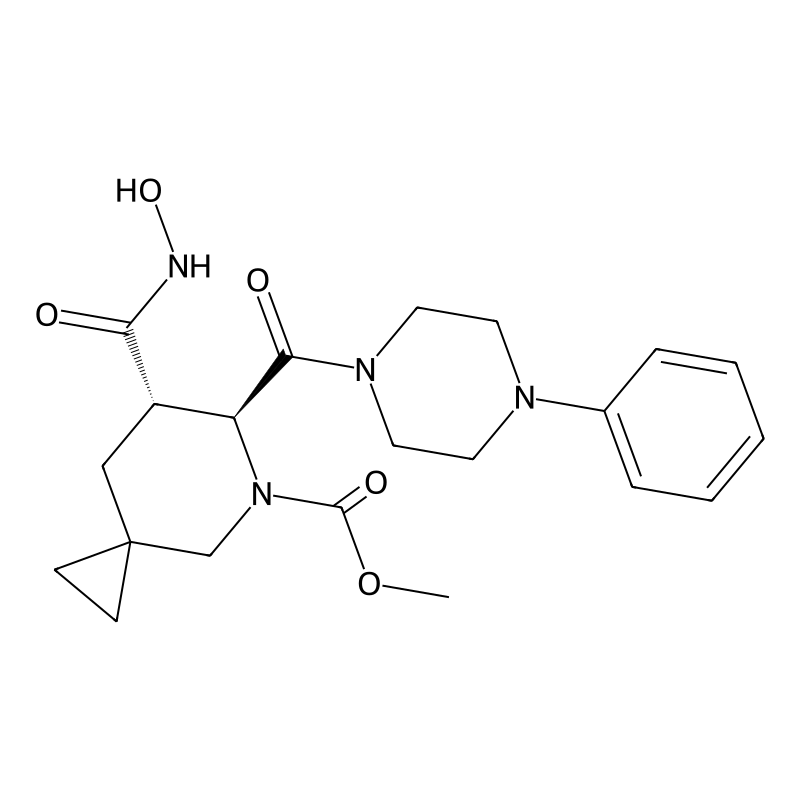

Aderbasib, also known as INCB-7839 or INCB007839, is a novel compound characterized by the chemical formula C21H28N4O5. It functions primarily as an inhibitor of the disintegrin and metalloproteinase (ADAM) family, specifically targeting ADAM10 and ADAM17. These enzymes are known for their role in shedding membrane proteins, which can influence various biological processes, including tumor cell proliferation and immune responses. By inhibiting these sheddases, Aderbasib has shown potential in reducing tumor growth and enhancing immune system activity against cancer cells .

Aderbasib's mechanism of action revolves around its ability to inhibit the enzymatic activities of ADAM10 and ADAM17. These metalloproteinases are involved in the cleavage of various substrates, including cytokines and receptor-ligand pairs that modulate immune responses. The inhibition of these enzymes leads to decreased shedding of important proteins that can otherwise promote tumor survival and immune evasion .

The

Aderbasib exhibits significant biological activity, particularly in the context of oncology. Its inhibition of ADAM10 and ADAM17 has been linked to reduced tumor cell proliferation and increased apoptosis in various cancer models. The compound has demonstrated robust antineoplastic activity in vivo, suggesting its potential utility as a therapeutic agent in cancer treatment .

Moreover, by preventing the shedding of key immune modulators, Aderbasib may enhance the immune response against tumors, making it a promising candidate for combination therapies with monoclonal antibodies like rituximab .

The synthesis of Aderbasib has been explored through various organic chemistry methods. While specific synthetic routes are proprietary to research institutions and pharmaceutical companies, general approaches involve multi-step synthesis starting from simpler organic molecules. Key steps typically include:

- Formation of the core structure: Utilizing amine and acid derivatives to construct the central scaffold.

- Functionalization: Introducing functional groups that enhance potency and selectivity for ADAM10 and ADAM17.

- Purification: Employing techniques such as chromatography to isolate pure Aderbasib from reaction mixtures.

The exact methodologies may vary based on desired yield and purity levels .

Aderbasib is primarily being investigated for its applications in oncology. Its ability to inhibit sheddase activity positions it as a potential treatment for various cancers, particularly those characterized by high levels of ADAM10 and ADAM17 expression. Clinical trials are ongoing to evaluate its efficacy in combination with established therapies like monoclonal antibodies for conditions such as diffuse large B-cell lymphoma .

Additionally, due to its immunomodulatory effects, Aderbasib may find applications beyond oncology, potentially influencing autoimmune diseases where modulation of the immune response is beneficial .

Interaction studies involving Aderbasib have focused on its synergistic effects when combined with other therapeutic agents. Notably, it has been shown to enhance the efficacy of rituximab by preventing the shedding of CD16 (Fc gamma receptor IIa), thereby improving antibody-dependent cellular cytotoxicity against tumor cells .

These studies suggest that Aderbasib not only acts directly on tumor cells but also modulates immune cell behavior, making it a valuable addition to combination therapy regimens aimed at improving patient outcomes in cancer treatment .

Several compounds share similarities with Aderbasib in terms of their mechanism of action or target specificity. Here is a comparison highlighting their uniqueness:

| Compound Name | Target Enzyme(s) | Mechanism | Unique Features |

|---|---|---|---|

| INCB3619 | ADAM17 | Inhibitor | Focused on hematological cancers |

| MEDI3622 | ADAM10 | Inhibitor | Designed for solid tumors |

| D1(A12) | Multiple ADAMs | Inhibitor | Broad-spectrum sheddase inhibition |

| D8 | ADAM10/ADAM17 | Inhibitor | Potent against both targets |

Aderbasib stands out due to its oral bioavailability and robust antineoplastic activity across various cancer types, making it a versatile candidate for clinical development compared to other inhibitors that may have more limited applications or require different administration routes .

ADAM10 Molecular Architecture

ADAM10 (A Disintegrin And Metalloproteinase 10) exhibits a sophisticated multi-domain organization characteristic of the ADAM family of metalloproteases [1] [2]. The enzyme adopts a compact extracellular domain conformation resembling an arrowhead structure, with the metalloproteinase domain enveloped by the disintegrin and cysteine-rich domains [2]. The complete ADAM10 extracellular domain structure has been resolved through X-ray crystallography at 2.8 Å resolution, revealing critical architectural features essential for understanding inhibitor interactions [2] [3].

The metalloproteinase domain represents the catalytic core of ADAM10, containing the characteristic zinc-binding motif HExxHxxGxxH that coordinates the catalytic zinc ion [2] [4]. This domain features a globular structure divided into two subdomains, with the active site cleft positioned between them [4]. The upper subdomain consists of a highly twisted five-stranded beta-pleated sheet arrangement, while the lower subdomain contains the conserved methionine-turn that correctly positions the catalytic framework [4].

The disintegrin domain plays a crucial regulatory role in ADAM10 function, contributing to substrate specificity and cellular adhesion processes [1] [2]. Structural analysis reveals that this domain, in conjunction with the cysteine-rich domain, partially occludes the enzyme active site in the autoinhibited conformation, preventing unrestricted substrate access [2]. The cysteine-rich domain contributes to structural stability through an extensive disulfide bond network and contains a conserved calcium-binding loop [2].

ADAM17 (TACE) Structural Domains

ADAM17, also designated as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), represents an 824-amino acid polypeptide with a multidomain architecture that includes a prodomain, metalloprotease domain, disintegrin domain, cysteine-rich domain, EGF-like domain, transmembrane domain, and an extended cytoplasmic tail [5] [6]. The metalloprotease domain assumes responsibility for the enzyme's catalytic activity, facilitating cleavage of membrane-bound proteins including cytokines such as TNF-alpha to release their soluble forms [5].

The structural organization of ADAM17 demonstrates remarkable similarity to ADAM10 in the catalytic region, with both enzymes sharing approximately 35% identity and 52% similarity in their catalytic domains [7]. The active site architecture contains the characteristic zinc ion coordinated by three histidine residues (H405, H409, H415) positioned within the conserved binding motif [8]. The disintegrin and cysteine-rich domains function in cell adhesion and interaction with integrins, while the transmembrane domain anchors the protein within cellular membranes [5].

The cytoplasmic tail of ADAM17 exhibits significantly greater length compared to ADAM10, containing approximately 125 amino acids versus 35 amino acids respectively [5] [6]. This extended cytoplasmic region participates in intracellular signaling pathways and protein-protein interactions that regulate ADAM17 activity [5]. The enzyme's activity undergoes tight regulation through multiple mechanisms, including prodomain removal and interactions with regulatory proteins such as tissue inhibitors of metalloproteases (TIMPs) [5].

Comparative Analysis of ADAM Family Proteins

The ADAM family comprises transmembrane and secreted metalloendopeptidases characterized by a distinctive domain organization featuring prodomain, metalloprotease, disintegrin, cysteine-rich, epidermal growth factor-like, and transmembrane domains [9] [4]. Among the 21 human ADAM genes, only 13 encode functional proteases, indicating that protein-protein interactions represent critical biological functions for the remaining eight members [4] [10].

Structural comparison between ADAM10 and ADAM17 reveals significant architectural differences despite their functional similarities [2] [11]. The ADAM10 extracellular domain adopts a closed conformation where the cysteine-rich domain partially occludes the active site, contrasting with the more open arrangement observed in some ADAM17 conformations [2]. These structural distinctions contribute to substrate selectivity differences between the two enzymes.

The S1' specificity pocket represents a critical determinant of substrate recognition among ADAM family members [12] [7]. ADAM10 exhibits a relatively shallow S1' cavity compared to the deeper pockets characteristic of matrix metalloproteases, while ADAM17 displays distinct pocket architecture that influences substrate binding preferences [12]. Sequence alignment analysis demonstrates that residues forming the S1' pocket are not conserved between ADAM10 and ADAM17, contributing to their differential substrate specificities [12].

Binding Interactions

Active Site Interactions

Aderbasib demonstrates potent inhibitory activity against both ADAM10 and ADAM17 through direct interaction with the catalytic zinc ion within the active site [13] [14]. The inhibitor's hydroxamate moiety functions as a zinc-binding group, effectively chelating the catalytic zinc ion through bidentate coordination [14] [15]. This chelation mechanism displaces water molecules normally coordinated to the zinc ion, thereby blocking enzymatic activity [15] [16].

The active site of ADAM metalloproteases exhibits an ellipsoid configuration containing three histidine residues embedded within the conserved zinc-binding motif HExxHxxGxxH [17]. Aderbasib binding occurs within this catalytic cleft, with the hydroxamate group positioned to interact directly with the zinc center [14]. Molecular docking studies reveal that Aderbasib occupies the substrate-binding groove, preventing access of natural substrates to the catalytic site [8].

The inhibitor's binding interactions extend beyond zinc coordination to include hydrogen bonding and hydrophobic contacts with active site residues [8] [18]. These additional interactions contribute to binding affinity and selectivity, with specific amino acid residues within the S1' pocket playing crucial roles in determining inhibitor potency [18]. The binding mode involves both direct metal coordination and complementary interactions with the protein framework surrounding the active site [8].

Hydroxamate-based Inhibition Mechanisms

Hydroxamate-based inhibitors function through zinc chelation mechanisms that effectively coordinate metal ions within metalloprotease active sites [15] [16]. The hydroxamate functional group exhibits strong zinc-binding affinity due to its ability to form stable chelate complexes through both oxygen atoms [15] [19]. This bidentate coordination mode displaces water ligands normally associated with the catalytic zinc ion [16].

The hydroxamate chelation mechanism involves formation of a five-membered ring structure with the zinc ion, creating thermodynamically favorable binding interactions [16] [19]. Kinetic studies demonstrate that hydroxamate inhibitors typically exhibit competitive inhibition patterns, with the inhibitor competing directly with substrate for active site binding [16]. The strength of zinc coordination correlates with inhibitor potency, with stronger chelators generally exhibiting lower inhibition constants [15].

Structural studies reveal that hydroxamate binding induces conformational changes within the active site that stabilize the inhibited enzyme state [19] [20]. The chelation process involves proton transfer events and coordination geometry changes that optimize binding interactions [20]. Water accessibility to the binding site influences the chelation mode, with restricted water access promoting stronger inhibitor binding [19] [20].

Structure-Activity Relationships

Structure-activity relationship analysis of Aderbasib and related hydroxamate inhibitors reveals critical molecular features essential for ADAM10 and ADAM17 inhibition [14] [21]. The hydroxamate group represents an indispensable pharmacophore for metalloprotease inhibition, serving as the primary zinc-binding moiety [15] [21]. Modifications to this functional group typically result in substantial loss of inhibitory activity [21].

The spirocyclic core structure of Aderbasib contributes to its binding affinity and selectivity profile [13] [14]. This rigid framework positions the hydroxamate group optimally for zinc coordination while providing conformational constraints that enhance binding specificity [14]. The phenylpiperazine substituent contributes to interactions within the S1' specificity pocket, influencing selectivity between different metalloprotease targets [14].

Comparative analysis of hydroxamate-based metalloprotease inhibitors demonstrates that longer, more hydrophobic substituents enhance selectivity for specific enzyme targets [21]. The incorporation of aromatic groups and bulky amino acid derivatives can improve binding affinity through enhanced hydrophobic interactions within the S1' pocket [21]. However, excessively large substituents may create steric hindrance that reduces binding affinity [21].

Inhibitory Mechanisms

Metalloproteinase 'Sheddase' Activity Inhibition

Aderbasib functions as a potent sheddase inhibitor by blocking the metalloproteinase activities of ADAM10 and ADAM17, which are responsible for cleaving membrane-bound proteins to release soluble ectodomains [13] [22]. The compound effectively inhibits the proteolytic processing of various substrates including epidermal growth factor receptor ligands, cell adhesion molecules, and signaling proteins [13]. Through zinc chelation, Aderbasib prevents the hydrolysis reactions that characterize normal sheddase function [14].

The inhibition mechanism involves Aderbasib binding to the metalloproteinase domain's active site, where it displaces the water molecule normally coordinated to the catalytic zinc ion [14] [23]. This binding event prevents substrate access to the catalytic site and blocks the proteolytic cleavage reactions essential for ectodomain shedding [23]. The inhibitor demonstrates effectiveness against both constitutive and inducible shedding activities of ADAM10 and ADAM17 [24].

Experimental evidence demonstrates that Aderbasib treatment results in decreased release of soluble protein fragments from cell surfaces, confirming its efficacy as a sheddase inhibitor [14] [23]. The compound exhibits particular effectiveness in blocking the processing of growth factor receptor ligands, which has implications for cellular signaling pathways involved in proliferation and survival [13] [22]. This broad sheddase inhibition underlies the compound's potential therapeutic applications in cancer and inflammatory diseases [13].

Kinetics of Enzyme Inhibition

Kinetic analysis reveals that Aderbasib exhibits competitive inhibition characteristics with respect to ADAM10 and ADAM17 substrates [14]. The inhibitor demonstrates low nanomolar potency against both enzyme targets, with inhibition constants (Ki) indicating high-affinity binding interactions [14] [25]. The competitive nature of inhibition suggests that Aderbasib and natural substrates compete for binding to the same active site region [14].

The inhibition kinetics follow classical competitive inhibition patterns, where increasing substrate concentrations can overcome inhibitor effects at sufficiently high substrate levels [26] [27]. Lineweaver-Burke plot analysis demonstrates that Aderbasib increases the apparent Michaelis constant (Km) without significantly affecting the maximum reaction velocity (Vmax) at saturating substrate concentrations [27]. This kinetic profile confirms direct competition between inhibitor and substrate for active site binding [27].

Concentration-response studies establish that Aderbasib exhibits dose-dependent inhibition of both ADAM10 and ADAM17 activities [14] [25]. The inhibitor demonstrates steep concentration-response curves characteristic of high-affinity binding interactions [14]. Surface plasmon resonance studies would be valuable for determining the association and dissociation rate constants that define the binding kinetics [28].

Reversibility Characteristics

Aderbasib functions as a reversible inhibitor of ADAM10 and ADAM17, forming non-covalent interactions that can be disrupted through dilution or competitive displacement [14] [26]. The hydroxamate-zinc coordination, while strong, represents a reversible binding interaction that can reach equilibrium between bound and unbound states [26] [19]. This reversibility distinguishes Aderbasib from irreversible inhibitors that form permanent covalent bonds with target enzymes [26].

Dilution experiments demonstrate that Aderbasib inhibition can be reversed by reducing inhibitor concentrations below the binding equilibrium threshold [26]. The recovery of enzyme activity following inhibitor removal confirms the reversible nature of the binding interaction [26]. Jump dilution assays could provide quantitative measurements of the inhibitor dissociation rate and residence time on the enzyme [28].

The reversible binding mechanism allows for dynamic regulation of enzyme activity in response to changing inhibitor concentrations [26] [29]. This characteristic has important implications for therapeutic applications, as reversible inhibitors generally exhibit more predictable pharmacokinetic and pharmacodynamic properties compared to irreversible compounds [26]. The reversibility also enables competitive displacement by natural substrates under physiological conditions [29].

Molecular Modeling Studies

Computational Binding Predictions

Molecular docking studies have been employed to predict the binding mode of Aderbasib within the active sites of ADAM10 and ADAM17 [8] [7]. Computational modeling reveals that the inhibitor adopts a binding conformation where the hydroxamate group coordinates directly with the catalytic zinc ion, consistent with experimental observations [8]. The predicted binding energies range from -8 to -10 kcal/mol, indicating thermodynamically favorable interactions [8] [18].

Docking calculations demonstrate that Aderbasib binding involves multiple interaction modes beyond zinc coordination [8] [18]. The compound forms hydrogen bonds with active site residues and establishes hydrophobic contacts within the S1' specificity pocket [18]. These additional interactions contribute to binding affinity and selectivity between different metalloprotease targets [18].

Computational binding predictions have been validated through comparison with experimental inhibition data, showing good correlation between calculated binding affinities and measured IC50 values [8] [18]. The modeling studies successfully reproduce the observed selectivity patterns and provide structural explanations for the compound's inhibitory properties [7]. Advanced molecular docking algorithms incorporating zinc coordination parameters have improved the accuracy of binding predictions for metalloprotease inhibitors [18].

Conformational Analysis

Molecular dynamics simulations have provided insights into the conformational behavior of Aderbasib-ADAM complexes [8] [30]. These studies reveal that the inhibitor maintains stable binding interactions over simulation timescales, with the hydroxamate group remaining coordinated to the zinc ion [8]. The conformational analysis demonstrates that both the inhibitor and enzyme active site undergo minimal structural fluctuations during the binding interaction [30].

The simulations identify key protein regions that contribute to inhibitor binding stability [8] [31]. Specific amino acid residues within the active site exhibit reduced flexibility upon inhibitor binding, suggesting that Aderbasib binding induces conformational stabilization [31]. The cysteine-rich domain of ADAM10 shows particular importance in maintaining the closed, inhibited conformation [2].

Conformational analysis reveals that the S1' pocket undergoes dynamic changes that accommodate different inhibitor structures [30] [32]. The flexibility of this region influences inhibitor selectivity and binding affinity [32]. Molecular dynamics studies demonstrate that pocket dynamics represent an important consideration for inhibitor design, as static crystal structures may not capture the full range of conformational states accessible during binding [30] [32].

Structural Optimization Opportunities

Computational analysis of Aderbasib binding interactions reveals potential structural modifications that could enhance inhibitor potency and selectivity [7] [18]. The S1' specificity pocket represents a primary target for optimization, as this region exhibits significant structural diversity among different metalloprotease family members [12] [7]. Modeling studies suggest that bulkier substituents could improve selectivity for ADAM10 over related enzymes [7].

Structure-based drug design approaches have identified specific amino acid residues that could be targeted for enhanced binding interactions [7] [18]. Hydrogen bonding opportunities with backbone atoms and side chain groups within the active site could be exploited to improve binding affinity [21] [18]. The incorporation of additional chelating groups or metal-coordinating functionalities represents another optimization strategy [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

ADAM17 [HSA:6868] [KO:K06059]